Vhll-bcn is classified as a small-molecule ligand that targets the VHL E3 ubiquitin ligase complex. This complex is part of the cellular machinery responsible for tagging proteins for degradation via the ubiquitin-proteasome pathway. The VHL complex includes subunits such as Elongin B, Elongin C, Cullin2, and RING-box protein 1, which collectively facilitate the transfer of ubiquitin to substrate proteins .
The molecular structure of Vhll-bcn is characterized by its distinct ligand binding sites that interact with the VHL complex. The primary structural features include:
The molecular formula for Vhll-bcn is generally represented as , with a molecular weight of approximately 416.5 g/mol.
Vhll-bcn undergoes several important chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its efficacy as a therapeutic agent.
The mechanism of action for Vhll-bcn involves its binding to the VHL E3 ligase complex, facilitating the recruitment of target proteins for ubiquitination. Upon binding, it promotes the degradation of hypoxia-inducible factor 1-alpha (HIF-1α) and other oncogenic proteins by mediating their recognition by the VHL complex .
This process is crucial in cancer therapy where modulation of protein levels can lead to reduced tumor growth and enhanced therapeutic outcomes.
Vhll-bcn typically exhibits properties such as:
Key chemical properties include:
Vhll-bcn is primarily used in:
CAS No.: 32448-35-4
CAS No.: 13319-33-0
CAS No.: 54986-75-3
CAS No.: